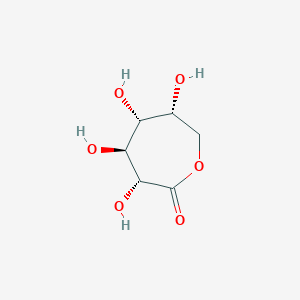
Glucono-6-lactone
Übersicht
Beschreibung
Glucono-6-lactone, also known as gluconolactone, is an organic compound derived from glucose. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly used in the food industry as a sequestrant, acidifier, and leavening agent. It is also known for its role in various biochemical processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucono-6-lactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction involves the conversion of glucose to this compound and hydrogen peroxide: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] The this compound can then spontaneously hydrolyze to gluconic acid in the presence of water .
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of microorganisms such as Aspergillus niger. The fermentation process is optimized to maximize the yield of this compound while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Glucono-6-lactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, this compound hydrolyzes to form gluconic acid.
Oxidation: this compound can be further oxidized to produce gluconic acid derivatives.
Reduction: Under specific conditions, this compound can be reduced to form glucose.
Major Products Formed:
Gluconic Acid: The primary product formed from the hydrolysis of this compound.
Gluconic Acid Derivatives: Formed through further oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Glucono-6-lactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in drug formulations.
Industry: Utilized in the food industry as a food additive and in the production of biodegradable polymers
Wirkmechanismus
Glucono-6-lactone exerts its effects primarily through its hydrolysis to gluconic acid. This hydrolysis process lowers the pH of the surrounding environment, which can influence various biochemical and industrial processes. The compound also acts as a sequestrant, binding to metal ions and preventing their participation in unwanted reactions .
Vergleich Mit ähnlichen Verbindungen
Gluconic Acid: The hydrolyzed form of glucono-6-lactone.
Glucuronolactone: Another lactone derived from glucose, used in similar applications.
Gluconic Acid Derivatives: Various derivatives formed through oxidation reactions.
Uniqueness: this compound is unique due to its ability to hydrolyze into gluconic acid, which has significant applications in food and pharmaceutical industries. Its role as a sequestrant and acidifier also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGYGWMPUGBAL-SQOUGZDYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















